molecular formula C17H16N2O4S2 B2810758 N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 2034401-66-4

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2810758
CAS No.: 2034401-66-4
M. Wt: 376.45
InChI Key: CTHBCQKSCANEEA-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by its hybrid heterocyclic architecture. The molecule features a central oxalamide (N,N'-oxalylbisamide) core substituted with a furan-2-ylmethyl group at the N1 position and a complex 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl moiety at the N2 position. This structural design integrates electron-rich aromatic systems (furan and thiophene rings) and a hydroxyl group, which may influence its solubility, metabolic stability, and intermolecular interactions.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c20-15(18-9-13-3-1-6-23-13)16(21)19-11-17(22,12-5-8-24-10-12)14-4-2-7-25-14/h1-8,10,22H,9,11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHBCQKSCANEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their functionalization to introduce the necessary substituents. The final step often involves the formation of the oxalamide linkage under controlled conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxalamide linkage or the heterocyclic rings, potentially leading to the formation of amines or reduced heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can lead to thiophene sulfoxides, while reduction of the oxalamide linkage can yield primary amines.

Scientific Research Applications

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, altering their activity. The furan and thiophene rings can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on key oxalamide and thioamide derivatives, emphasizing structural features, synthesis, and functional properties.

Structural Comparison
Compound Name / Identifier Key Substituents Heterocyclic Components Functional Groups Reference
Target Compound N1: Furan-2-ylmethyl; N2: 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl Furan, Thiophene (2- and 3-positions) Oxalamide, Hydroxyl N/A
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) N1: 2,4-Dimethoxybenzyl; N2: 2-(pyridin-2-yl)ethyl Pyridine, Benzene Oxalamide, Methoxy
GMC-1 (N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) N1: 4-Bromophenyl; N2: 1,3-Dioxoisoindolin-2-yl Isoindoline-dione Oxalamide, Bromine
Compound 9 (2-{[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N...) Thioxoacetamide core with 4-chlorobenzylidene and 4-methoxyphenyl substituents Thiazolidinone Thioamide, Chlorine, Methoxy
BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)...) N1: 4-Chloro-3-fluorophenyl; N2: Guanidinomethyl-substituted indane Indane, Guanidine Oxalamide, Fluorine, Chlorine

Key Observations :

  • The target compound uniquely combines furan and dual thiophene moieties, distinguishing it from analogs like S336 (pyridine/benzene) or GMC-1 (isoindoline-dione).
Pharmacological and Functional Properties
  • S336 : A potent umami flavor enhancer with regulatory approval (FEMA 4233). Exhibits rapid metabolism in hepatocytes without amide hydrolysis, suggesting stability in biological systems .
  • GMC Series : Isoindoline-dione oxalamides (GMC-1 to GMC-5) demonstrate antimicrobial activity, though their metabolic profiles remain uncharacterized .
  • Target Compound : Hypothesized to exhibit enhanced π-π stacking and hydrogen-bonding capacity due to thiophene/furan synergy, though empirical data are lacking.
Metabolic and Toxicological Considerations
  • S336: No amide hydrolysis observed in rat hepatocytes, indicating resistance to enzymatic degradation .
  • Target Compound : The dual thiophene and hydroxyl groups could influence both metabolic stability and toxicity, though specific studies are absent.

Biological Activity

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a complex organic compound notable for its diverse functional groups, including furan and thiophene rings, which contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H16N2O5S
  • Molecular Weight : 360.38 g/mol

The structure incorporates a furan ring, thiophene rings, and an oxalamide functional group, which enhance its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of compounds containing furan and thiophene moieties exhibit significant antimicrobial activity. For instance:

  • Inhibition Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Salmonella typhi .
Compound Target Microorganism Activity
N1-(furan-2-ylmethyl)-N2-(thiophen derivatives)Staphylococcus aureusAntibacterial
N1-(furan derivatives)Candida albicansAntifungal

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Analogues have been evaluated for their ability to inhibit the NQO2 enzyme, which is significant in cancer therapy and malaria treatment. For example:

  • IC50 Values : Compounds with similar structures have demonstrated IC50 values indicating potent inhibition against target enzymes .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The presence of hydroxyl and amide functional groups allows for hydrogen bonding with enzymatic active sites.
  • Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in microbial cells, leading to cell death.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its analogues:

  • Synthesis Pathways : The synthesis typically involves multi-step organic reactions, starting with furan and thiophene derivatives .
    • Example Reaction :
      Furan ThiopheneIntermediateFinal Product\text{Furan Thiophene}\rightarrow \text{Intermediate}\rightarrow \text{Final Product}
  • Biological Evaluation : In vitro assays have shown that these compounds exhibit low cytotoxicity while maintaining significant antimicrobial activity .

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